molecular formula C21H13Cl2N3O B11020198 N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11020198
M. Wt: 394.2 g/mol
InChI Key: UKCVMGFTPWJMCB-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a catalyst.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative is reacted with an amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide depends on its specific application:

    Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Catalysis: As a ligand, it can coordinate with metal centers, facilitating various catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Similar structure but with one chlorine atom.

    N-(2,5-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Fluorine atoms instead of chlorine.

    N-(2,5-dimethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Methyl groups instead of chlorine.

Uniqueness

N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H13Cl2N3O

Molecular Weight

394.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13Cl2N3O/c22-13-8-9-16(23)19(11-13)26-21(27)15-12-20(18-7-3-4-10-24-18)25-17-6-2-1-5-14(15)17/h1-12H,(H,26,27)

InChI Key

UKCVMGFTPWJMCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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